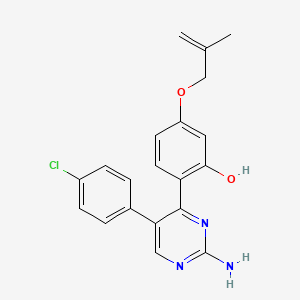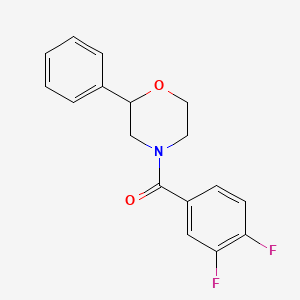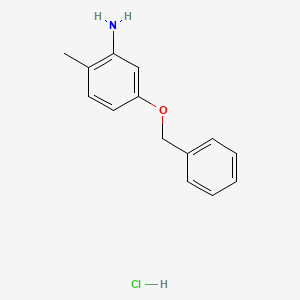
5-(Benzyloxy)-2-methylaniline hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-(Benzyloxy)-2-methylaniline hydrochloride, also known as BAMH, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a member of the aniline family and is often used as a starting material for the synthesis of various other organic compounds.
Scientific Research Applications
Rat Liver Microsomal Metabolism of Halogenated Methylanilines
A study by Boeren et al. (1992) investigated the rat liver microsomal metabolism of halogenated methylanilines, including similar compounds to 5-(Benzyloxy)-2-methylaniline hydrochloride. They found that the metabolites include products from side-chain C-hydroxylation and N-hydroxylation. This study helps understand the metabolic pathways and potential interactions of similar compounds in biological systems (Boeren et al., 1992).
Synthesis and Antibacterial/Antifungal Activities of Novel Monomers
Saraei et al. (2016) synthesized novel acrylate monomers derived from compounds structurally related to this compound. Their research revealed moderate to good antibacterial and antifungal activities, suggesting potential applications in the development of new antimicrobial agents (Saraei et al., 2016).
PET Imaging of Cerebral β-Amyloid Plaques in Alzheimer's Disease
Cui et al. (2012) synthesized derivatives of benzoxazole, structurally similar to this compound, for use as PET imaging probes in Alzheimer's disease. They showed high affinity for β-amyloid aggregates, suggesting potential applications in diagnostic imaging for neurodegenerative diseases (Cui et al., 2012).
Synthesis of Substituted 1-Hydroxy-1,2,3-Triazoles
Uhlmann et al. (1997) conducted a study on 1-(Benzyloxy)-1,2,3-triazole, a compound similar to this compound, focusing on its potential in the synthesis of substituted 1-hydroxy-1,2,3-triazoles. This research contributes to the understanding of chemical reactions and potential applications in synthesizing novel compounds (Uhlmann et al., 1997).
HIV-1 Inhibition by Novel Compounds
A study by Baba et al. (1991) on compounds structurally related to this compound showed potent inhibition of HIV-1. This research is significant for understanding the therapeutic potential of such compounds in antiviral treatments (Baba et al., 1991).
properties
IUPAC Name |
2-methyl-5-phenylmethoxyaniline;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO.ClH/c1-11-7-8-13(9-14(11)15)16-10-12-5-3-2-4-6-12;/h2-9H,10,15H2,1H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWPKVLGCXDPBSX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OCC2=CC=CC=C2)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.73 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-Methoxyphenyl)-1-[3-[(6-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]ethanone](/img/structure/B2415147.png)
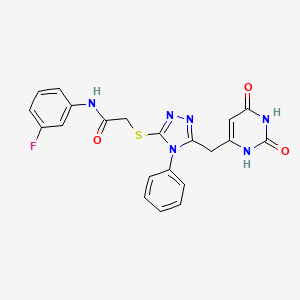
![4-Methyl-2-{[4-(trifluoromethoxy)phenyl]amino}-1,3-thiazole-5-carboxylic acid](/img/structure/B2415150.png)
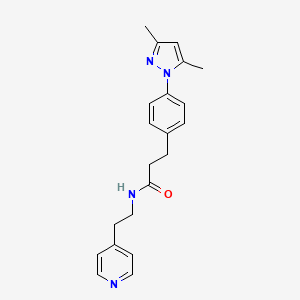
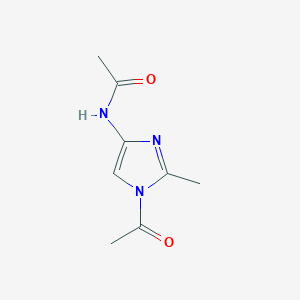
![2-[[(E)-2-cyano-3-[4-(1-methylimidazol-2-yl)sulfanyl-3-nitrophenyl]prop-2-enoyl]amino]benzoic acid](/img/structure/B2415157.png)
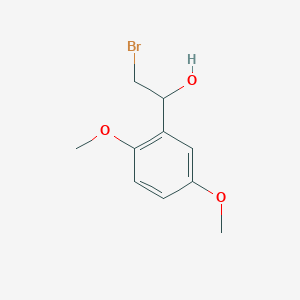


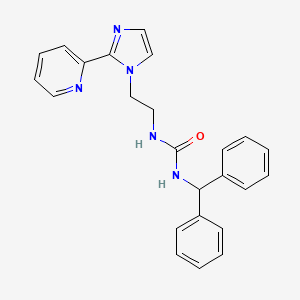
![5-((4-Chlorophenyl)(4-(3-chlorophenyl)piperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2415165.png)
![1-(4-(Benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-3-(2-(trifluoromethyl)phenyl)urea](/img/structure/B2415166.png)
